molecular formula C8H9F2NO3S B15300130 4-Ethoxy-3,5-difluorobenzene-1-sulfonamide

4-Ethoxy-3,5-difluorobenzene-1-sulfonamide

Cat. No.: B15300130
M. Wt: 237.23 g/mol
InChI Key: ASVVKPMBMBBAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3,5-difluorobenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s molecular formula is C8H9F2NO3S, and it is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-difluorobenzene-1-sulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with ethoxyamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can lead to the formation of sulfonic acids.

Scientific Research Applications

4-Ethoxy-3,5-difluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzenesulfonamide: Lacks the ethoxy group, making it less versatile in certain chemical reactions.

    4-Methoxy-3,5-difluorobenzene-1-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.

Uniqueness

4-Ethoxy-3,5-difluorobenzene-1-sulfonamide is unique due to the presence of both ethoxy and difluoro groups, which confer specific chemical and biological properties. The ethoxy group can enhance its solubility and reactivity, while the difluoro groups can increase its stability and binding affinity to certain molecular targets.

Properties

Molecular Formula

C8H9F2NO3S

Molecular Weight

237.23 g/mol

IUPAC Name

4-ethoxy-3,5-difluorobenzenesulfonamide

InChI

InChI=1S/C8H9F2NO3S/c1-2-14-8-6(9)3-5(4-7(8)10)15(11,12)13/h3-4H,2H2,1H3,(H2,11,12,13)

InChI Key

ASVVKPMBMBBAIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)S(=O)(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.